molecular formula C11H15N5 B11885634 N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine

Cat. No.: B11885634
M. Wt: 217.27 g/mol
InChI Key: KIMGROCFQJVNOX-UHFFFAOYSA-N
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Description

N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazolo[4,3-d]pyrimidine core with a cyclobutyl group at the nitrogen atom and an ethyl group at the third position.

Preparation Methods

The synthesis of N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the key starting material, pyrazolopyrimidine, can be obtained by treating ethyl N-(4-cyano-1-(tolylglycyl)-1H-pyrazol-5-yl)formimidate with hydrazine hydrate in ethanol . This intermediate can then be further modified to introduce the cyclobutyl and ethyl groups through subsequent reactions.

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations.

Chemical Reactions Analysis

N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

N-cyclobutyl-3-ethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

N-cyclobutyl-3-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine

InChI

InChI=1S/C11H15N5/c1-2-8-9-10(16-15-8)11(13-6-12-9)14-7-4-3-5-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14)

InChI Key

KIMGROCFQJVNOX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NN1)C(=NC=N2)NC3CCC3

Origin of Product

United States

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